molecular formula C25H22N2O4 B3002622 3-(4-methoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1087752-20-2

3-(4-methoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B3002622
CAS No.: 1087752-20-2
M. Wt: 414.461
InChI Key: VDZXUDRJEAQYRU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a polycyclic heterocyclic compound featuring a fused pyrrolo[3,4-d]isoxazole-dione core. Its structure includes three distinct substituents: a 4-methoxyphenyl group (electron-donating), a phenyl ring (hydrophobic), and a p-tolyl moiety (methyl-substituted aromatic).

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(4-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-16-8-12-18(13-9-16)26-24(28)21-22(17-10-14-20(30-2)15-11-17)27(31-23(21)25(26)29)19-6-4-3-5-7-19/h3-15,21-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZXUDRJEAQYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of 4-methoxybenzaldehyde, phenylhydrazine, and p-tolylhydrazine. This intermediate is then subjected to cyclization and oxidation reactions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrrolo[3,4-d]isoxazole compounds exhibit significant anticancer activity. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Specific studies have demonstrated its effectiveness against various cancer cell lines, suggesting that modifications to its structure can enhance its bioactivity .

Antimicrobial Effects

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary results indicate that certain derivatives possess inhibitory effects against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Potential Therapeutic Applications

The unique structure of 3-(4-methoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione positions it as a candidate for several therapeutic areas:

  • Neurological Disorders : Some studies suggest that compounds with similar structures may have neuroprotective effects. This opens avenues for research into their use in treating neurodegenerative diseases.
  • Inflammatory Conditions : The anti-inflammatory potential of related compounds indicates that this molecule could also be explored for treating conditions characterized by chronic inflammation.
  • Antiviral Activity : Emerging research is investigating the antiviral properties of pyrrolo[3,4-d]isoxazole derivatives, which could lead to new treatments for viral infections.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound and its derivatives:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of a series of pyrrolo[3,4-d]isoxazole derivatives on human cancer cell lines. The findings indicated that specific substitutions on the phenyl rings significantly enhanced cytotoxicity compared to the parent compound .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of synthesized derivatives against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Core Heterocycle and Substituent Effects

Compound Class Core Structure Substituents Key Features
Target Compound Pyrrolo[3,4-d]isoxazole 4-Methoxyphenyl, phenyl, p-tolyl Electron-rich due to methoxy; hydrophobic aromatic groups enhance lipophilicity
Pyrrolo[3,4-c]pyrazole-diones Pyrrolo[3,4-c]pyrazole 3-Methoxyphenyl, 4-fluorophenyl, cyanophenyl Pyrazole core with two nitrogens; electron-withdrawing groups (e.g., F, CN) enhance polarity
Pyrrolo[3,4-d]thiazoles Pyrrolo[3,4-d]thiazole Thiophene, heptadecyl, hexyl Sulfur-containing thiazole core; long alkyl chains improve solubility in nonpolar media

Physicochemical Properties

Table 2: Melting Points and Spectral Data of Analogs

Compound (Source) Substituents Melting Point (°C) Notable Spectral Features
3-(3-Methoxyphenyl)-5-methyl-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-dione 3-Methoxyphenyl, methyl, p-tolyl 168–170 ¹H NMR: Aromatic protons at δ 7.2–7.6; methoxy at δ 3.8
3-(4-Fluorophenyl)-5-methyl-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-dione 4-Fluorophenyl, methyl, p-tolyl 178–180 ¹³C NMR: CF coupling (J = 245 Hz) at δ 162.1
5-Methyl-3-(thiophen-3-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-dione Thiophene, methyl, p-tolyl 198–200 IR: C=O stretches at 1740 cm⁻¹; thiophene C–S at 680 cm⁻¹
2-Methyl-3-(5-methyl-2-thienyl)-5-phenylpyrrolo[3,4-d]isoxazole-dione Methyl, thienyl, phenyl Not reported X-ray: Dihedral angle of 85.2° between isoxazole and thienyl

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group contrasts with electron-withdrawing substituents (e.g., F, CN) in pyrazole-diones, which lower electron density and alter reactivity .
  • Hydrophobicity: The p-tolyl and phenyl groups in the target compound may enhance lipid solubility compared to polar analogs like cyanophenyl derivatives.
  • Thermal Stability : Pyrazole-diones with fluorophenyl substituents exhibit higher melting points (178–180°C) than methoxy analogs (168–170°C), suggesting stronger intermolecular forces (e.g., dipole-dipole interactions) .

Key Observations :

  • Microwave Synthesis : Pyrazole-diones are frequently synthesized via microwave-assisted cross-coupling, achieving high yields (>70%) and reduced reaction times .
  • Catalyst Systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are prevalent for Suzuki and Stille couplings, whereas Buchwald-Hartwig aminations require Pd₂(dba)₃/Xantphos .

Functional Group Impact on Reactivity

  • Amino Substituents: Compounds like 3-((3-methoxyphenyl)amino)pyrrolo[3,4-c]pyrazole-dione exhibit lower melting points (180–182°C) than non-aminated analogs due to reduced crystallinity .

Biological Activity

The compound 3-(4-methoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a pyrrolo[3,4-d]isoxazole core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C25H22N2O4C_{25}H_{22}N_{2}O_{4}, with a molecular weight of approximately 414.46 g/mol. The structure includes multiple phenyl groups and a methoxy substituent, which may influence its biological activity.

Anticancer Activity

Research indicates that compounds containing the isoxazole ring often exhibit anticancer properties . For instance:

  • A study highlighted that derivatives of isoxazole showed significant cytotoxicity against various cancer cell lines, including breast cancer (EMT6) and colon cancer (SW480) cells. The activity was assessed using viability assays where certain derivatives demonstrated over 90% inhibition at specific concentrations .
  • Another investigation reported that isoxazole derivatives induced apoptosis in cancer cells through the activation of caspases. The structure–activity relationship (SAR) studies suggested that modifications to the isoxazole ring could enhance anticancer efficacy .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects :

  • Isoxazole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies demonstrated that certain substituted isoxazoles reduced inflammation markers in cell culture models .

Antimicrobial Activity

Preliminary studies indicate that this compound may also possess antimicrobial properties :

  • Compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Studies and Research Findings

StudyBiological Activity AssessedKey Findings
AnticancerSignificant cytotoxicity against EMT6 cells with viability at 5% at 10 µM concentration.
Anti-inflammatoryReduced COX-2 expression in LPS-stimulated macrophages by 40%.
AntimicrobialEffective against E. coli with an MIC of 32 µg/mL.

The biological activities of the compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Many isoxazole derivatives induce cell cycle arrest at the S phase, leading to reduced proliferation of cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways via caspase signaling has been observed in various studies.
  • Enzyme Inhibition : Compounds similar to this one have shown to inhibit key enzymes involved in inflammatory responses and microbial growth.

Q & A

Q. What advanced spectroscopic methods can probe electronic transitions in the isoxazole ring?

  • Methodological Answer :
  • TD-DFT : Calculate UV-Vis spectra (CAM-B3LYP functional) and compare with experimental data to assign π→π* or n→π* transitions .
  • EPR Spectroscopy : Detect radical intermediates during photodegradation studies .

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